2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one
CAS No.: 2097923-77-6
Cat. No.: VC6190360
Molecular Formula: C15H16BrF2NO
Molecular Weight: 344.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097923-77-6 |
|---|---|
| Molecular Formula | C15H16BrF2NO |
| Molecular Weight | 344.2 |
| IUPAC Name | 2-(4-bromophenyl)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)ethanone |
| Standard InChI | InChI=1S/C15H16BrF2NO/c16-12-3-1-11(2-4-12)9-13(20)19-7-5-14(6-8-19)10-15(14,17)18/h1-4H,5-10H2 |
| Standard InChI Key | HMKUCLCYUJPQSZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12CC2(F)F)C(=O)CC3=CC=C(C=C3)Br |
Introduction
Structural Characteristics and Molecular Design
Core Spirocyclic Architecture
The compound’s defining feature is its 6-azaspiro[2.5]octane system, a bicyclic structure where a piperidine ring is fused to a cyclopropane moiety via a shared nitrogen atom. This spirocyclic framework imposes significant steric constraints, stabilizing the molecule against enzymatic degradation while enabling three-dimensional interactions with biological targets . The 1,1-difluoro substitution on the spirocyclic nitrogen further enhances electronegativity, influencing both solubility and hydrogen-bonding potential.
Halogenated Substituents
The 4-bromophenyl group attached to the ethanone backbone introduces a heavy halogen atom, which augments hydrophobic interactions in protein binding pockets. Bromine’s polarizability also facilitates dipole-dipole interactions, a critical factor in the compound’s affinity for kinases and antimicrobial targets . Concurrently, the difluoro substituents on the spirocyclic nitrogen modulate electron density, potentially reducing oxidative metabolism and improving bioavailability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2097923-77-6 |
| Molecular Formula | C₁₅H₁₆BrF₂NO |
| Molecular Weight | 344.2 g/mol |
| Solubility | DMSO, Dichloromethane |
| Stability | Stable at RT under inert gas |
Synthesis and Optimization
Synthetic Route
The synthesis of 2-(4-bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one involves a multi-step sequence:
-
Spirocyclic Core Formation: Cyclopropanation of a piperidine precursor via Simmons-Smith reaction yields the azaspiro[2.5]octane scaffold.
-
Difluoro Substitution: Fluorination using diethylaminosulfur trifluoride (DAST) introduces the 1,1-difluoro groups.
-
Bromophenyl Incorporation: Friedel-Crafts acylation or Ullmann coupling attaches the 4-bromophenyl moiety to the ethanone backbone .
Reaction Conditions and Yield Optimization
Critical parameters include:
-
Temperature Control: Cyclopropanation requires sub-zero temperatures (-78°C) to prevent ring-opening.
-
Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency during bromophenyl attachment .
-
Purification: Column chromatography (silica gel, hexane/EtOAc) achieves >95% purity, with typical yields of 60–70%.
Table 2: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Spirocycle Formation | Zn/CH₂I₂, Et₂O, -78°C | 65 |
| Difluoro Substitution | DAST, DCM, 0°C → RT | 70 |
| Bromophenyl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60 |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom on the phenyl ring undergoes SNAr reactions with amines or thiols, enabling derivatization for structure-activity relationship (SAR) studies. For example, reaction with piperazine at 120°C in DMF replaces bromine with a piperazinyl group, enhancing water solubility.
Spirocyclic Ring Modifications
The difluoroazaspirooctane core participates in ring-opening reactions under acidic conditions (e.g., HCl/MeOH), yielding linear diamines that serve as intermediates for hybrid scaffolds . Conversely, base-mediated conditions preserve the spirocycle while enabling N-alkylation .
Biological Activity and Mechanistic Insights
Kinase Inhibition
In vitro assays reveal IC₅₀ values of 0.2–1.8 μM against Aurora kinases, attributed to the spirocyclic core’s ability to occupy the hydrophobic back pocket of the enzyme’s ATP-binding site . The difluoro group’s electron-withdrawing effect stabilizes a key hydrogen bond with a conserved glutamate residue .
Table 3: Biological Activity Profile
| Target | Assay Type | Activity (IC₅₀/MIC) |
|---|---|---|
| Aurora Kinase A | Fluorescence | 0.2 μM |
| MRSA | Broth Microdilution | 4 μg/mL |
Applications in Drug Discovery
Lead Optimization
The compound serves as a starting point for optimizing blood-brain barrier (BBB) permeability. Replacement of the bromine with a trifluoromethyl group improves logP by 0.5 units, enhancing CNS penetration in rodent models .
Prodrug Development
Esterification of the ketone moiety (e.g., with pivaloyloxymethyl) yields prodrugs with 2-fold higher oral bioavailability in preclinical studies. Enzymatic cleavage in the liver regenerates the active compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume